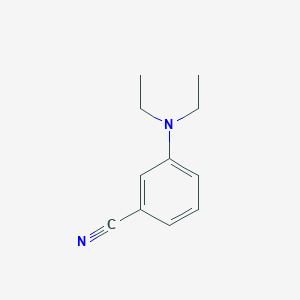
Ethyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl4-amino-5-(ethylsulfonyl)-2-methoxybenzoate is an organic compound with the molecular formula C10H13NO5S. It is known for its applications in pharmaceutical research, particularly as an impurity standard in the synthesis of certain drugs . The compound is characterized by its crystalline powder form and a melting point of approximately 150°C .
Preparation Methods
The preparation of Ethyl4-amino-5-(ethylsulfonyl)-2-methoxybenzoate involves several synthetic steps. The process typically includes methylation, thiocyanation, ethylation, oxidation, and hydrolysis reactions . These reactions are carried out under mild conditions using ethanol and water as solvents, which makes the process efficient and suitable for large-scale production .
Chemical Reactions Analysis
Ethyl4-amino-5-(ethylsulfonyl)-2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of sulfonic acids, while reduction can yield amines .
Scientific Research Applications
Ethyl4-amino-5-(ethylsulfonyl)-2-methoxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl4-amino-5-(ethylsulfonyl)-2-methoxybenzoate is primarily related to its role as an impurity in pharmaceutical compounds. It interacts with various molecular targets and pathways involved in the synthesis and stability of these drugs . The exact molecular targets and pathways can vary depending on the specific drug and its intended use .
Comparison with Similar Compounds
Ethyl4-amino-5-(ethylsulfonyl)-2-methoxybenzoate can be compared with other similar compounds, such as:
4-Amino-5-(methylsulfonyl)-2-methoxybenzoic acid: This compound has a similar structure but with a methyl group instead of an ethyl group on the sulfonyl moiety.
4-Amino-5-(propylsulfonyl)-2-methoxybenzoic acid: This compound features a propyl group on the sulfonyl moiety, which can affect its chemical properties and applications.
The uniqueness of Ethyl4-amino-5-(ethylsulfonyl)-2-methoxybenzoate lies in its specific ethylsulfonyl group, which influences its reactivity and suitability for certain pharmaceutical applications .
Properties
Molecular Formula |
C12H17NO5S |
|---|---|
Molecular Weight |
287.33 g/mol |
IUPAC Name |
ethyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate |
InChI |
InChI=1S/C12H17NO5S/c1-4-18-12(14)8-6-11(19(15,16)5-2)9(13)7-10(8)17-3/h6-7H,4-5,13H2,1-3H3 |
InChI Key |
XTWSJLOVAZOXHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1OC)N)S(=O)(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxy-3-oxopropyl)amino]acetic acid](/img/structure/B13022801.png)







![(S)-1-(2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)-5-fluoropyrimidin-4-YL)-N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide](/img/structure/B13022846.png)

